Cas no 90915-23-4 (1H-Indole, 1,2-dimethyl-3-nitro-)

1H-Indole, 1,2-dimethyl-3-nitro-, is a nitro-substituted indole derivative with a molecular formula of C10H10N2O2. This compound features a dimethyl-substituted indole core with a nitro group at the 3-position, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its structural properties enable applications in the development of heterocyclic compounds, agrochemicals, and bioactive molecules. The nitro group enhances reactivity, facilitating further functionalization through reduction or substitution reactions. The compound is typically characterized by high purity and stability, ensuring consistent performance in synthetic workflows. Its well-defined structure makes it suitable for use in mechanistic studies and as a building block for more complex indole-based derivatives.
1H-Indole, 1,2-dimethyl-3-nitro- structure
90915-23-4 structure
Product name:1H-Indole, 1,2-dimethyl-3-nitro-
CAS No:90915-23-4
MF:C10H10N2O2
Molecular Weight:190.199
CID:4305941

1H-Indole, 1,2-dimethyl-3-nitro- 化学的及び物理的性質

名前と識別子

    • 1H-Indole, 1,2-dimethyl-3-nitro-

1H-Indole, 1,2-dimethyl-3-nitro- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26302528-1.0g
1,2-dimethyl-3-nitro-1H-indole
90915-23-4 95%
1.0g
$0.0 2022-12-06

1H-Indole, 1,2-dimethyl-3-nitro- 関連文献

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Chemical Profile of 1H-Indole, 1,2-dimethyl-3-nitro (CAS No. 90915-23-4)

1H-Indole, 1,2-dimethyl-3-nitro, identified by the Chemical Abstracts Service registry number 90915-23-4, is a nitro-substituted indole derivative that has garnered significant interest in the field of medicinal chemistry and synthetic organic chemistry. This compound represents a structurally unique scaffold that combines the pharmacophoric properties of indole with the electron-withdrawing and reactive characteristics of a nitro group. The presence of two methyl substituents at the 1 and 2 positions further modulates its electronic and steric properties, making it a versatile building block for the development of novel therapeutic agents.

The indole core is a well-documented motif in drug discovery, with numerous bioactive molecules featuring this structural motif. Indole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. The nitro group in 1H-Indole, 1,2-dimethyl-3-nitro introduces additional reactivity that can be exploited for further functionalization through reduction to an amine or diazotization followed by coupling reactions. These transformations are particularly valuable in constructing more complex molecules with tailored biological properties.

In recent years, there has been a growing focus on developing small-molecule inhibitors targeting enzymes involved in cancer metabolism. The indole scaffold has been explored extensively in this context, with several indole-based drugs already approved for clinical use. The nitro-substituted derivative (90915-23-4) offers a promising starting point for designing inhibitors of key metabolic enzymes such as IDH1 and IDH2. These enzymes are dysregulated in various cancers and have emerged as attractive therapeutic targets. Preclinical studies have demonstrated that nitro-substituted indoles can exhibit potent inhibitory activity by interfering with the catalytic activity of these enzymes.

The synthesis of 1H-Indole, 1,2-dimethyl-3-nitro involves multi-step organic transformations that highlight its synthetic utility. One common synthetic route begins with the nitration of 1-methylindole to introduce the nitro group at the 3-position. Subsequent methylation at the 1 and 2 positions can be achieved using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base catalyst. This method leverages classical organic chemistry techniques while demonstrating the compound's adaptability to different synthetic strategies.

The electronic properties of 1H-Indole, 1,2-dimethyl-3-nitro are influenced by both the nitro group and the methyl substituents. The nitro group is highly electronegative and withdraws electron density from the aromatic system, which can affect the reactivity of adjacent functional groups. The two methyl groups at positions 1 and 2 further stabilize the positive charge that may develop during electrophilic aromatic substitution reactions. This balance of electronic effects makes 90915-23-4 an interesting candidate for further derivatization and optimization.

Recent advances in computational chemistry have enabled researchers to predict the biological activity of small molecules with high accuracy before conducting wet-lab experiments. Molecular modeling studies on 1H-Indole, 1,2-dimethyl-3-nitro have revealed potential binding interactions with various protein targets, including kinases and transcription factors implicated in cancer progression. These virtual screening approaches have accelerated the drug discovery process by identifying promising candidates for experimental validation.

The pharmacokinetic properties of 90915-23-4 are also critical considerations in its development as a potential therapeutic agent. In vitro studies have been conducted to assess its solubility, stability, and metabolic degradation pathways. The presence of polar functional groups such as the nitro group enhances water solubility but may also make the compound susceptible to enzymatic cleavage. Understanding these properties is essential for optimizing formulations and delivery systems to ensure efficacy in vivo.

In conclusion, 1H-Indole, 1,2-dimethyl-3-nitro (CAS No. 90915-23-4) is a structurally intriguing compound with significant potential in medicinal chemistry and drug development. Its unique combination of an indole core and nitro substituents makes it a valuable intermediate for synthesizing novel bioactive molecules. Ongoing research continues to explore its applications in oncology and other therapeutic areas, highlighting its importance as a chemical probe and lead compound.

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